The core structure of this molecule features a fused pyrazolo[1,5-a]pyrimidine ring system. Heterocyclic compounds, like this one, are a prominent class of molecules in medicinal chemistry due to their prevalence in natural products and pharmaceuticals [].
The presence of the methyl (CH₃) and trifluoromethyl (CF₃) groups can influence the molecule's biological properties. Methyl groups can affect lipophilicity, which is the molecule's affinity for fats, and influence absorption and distribution in the body []. Trifluoromethyl groups can enhance metabolic stability and binding interactions with target proteins [].
2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core structure. This compound integrates a trifluoromethyl group at the 7-position and a methyl group at the 2-position of the tetrahydropyrazolo framework. Its chemical formula is C8H10F3N3, and it features significant structural attributes that contribute to its unique chemical behavior and biological activity .
The compound's structure consists of a fused pyrazole and pyrimidine ring, which is notable for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent due to its bioactive properties .
The chemical reactivity of 2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine includes several types of reactions:
Research indicates that 2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exhibits significant biological activities:
The synthesis of 2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves:
The applications of 2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine are diverse:
Interaction studies involving 2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine focus on:
These studies are crucial for understanding the compound's potential therapeutic uses and optimizing its efficacy through structural modifications.
Several compounds share structural similarities with 2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Amino-3-(trifluoromethyl)pyrazole | Amino group at position 4 | Exhibits strong anti-inflammatory properties |
| 2-Methyl-4(3H)-pyrazolones | Pyrazolone structure | Known for analgesic effects |
| 3-Trifluoromethylpyrazole | Trifluoromethyl group at position 3 | Shows potential as a herbicide |
These compounds highlight the versatility of the pyrazolo-pyrimidine scaffold while demonstrating unique properties that differentiate them from 2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. The trifluoromethyl substitution is particularly significant in influencing both biological activity and chemical reactivity across this class of compounds.
The most widely adopted route to 2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine starts from a one-pot condensation between 5-amino-1-methyl-1H-pyrazole and 4,4,4-trifluoro-1,3-butanedione (trifluoroacetylacetone) under reflux in glacial acetic acid [1] [2]. Protonation of the diketone promotes nucleophilic attack by the amine, followed by intramolecular cyclization and dehydration to furnish the fused scaffold in 60–74% isolated yield within three hours [3] [4].
Table 1. Representative cyclocondensation protocols.
| Entry | Carbonyl partner (molar ratio) | Solvent / temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 4,4,4-Trifluoro-1,3-butanedione (1.2 equiv.) | Acetic acid, 120 °C | 3 h | 72% | 14 |
| 2 | 4,4,4-Trifluoro-1,3-butanedione (1.0 equiv.) + catalytic sulfuric acid | Ethanol, 80 °C | 5 h | 65% | 35 |
| 3 | Symmetric hexane-2,4-dione (control) | Acetic acid, 120 °C | 3 h | No CF₃ product | 24 |
Key findings
Transition-metal catalysis enables late-stage diversification and alternative assembly of the core.
Palladium-mediated cross-coupling. 3-Bromo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-one can be arylated at carbon-3 under Suzuki–Miyaura conditions (XPhos-palladium, potassium carbonate, ethanol / water, 135 °C, microwave) in 20-min reactions that deliver diaryl products in 78–92% yield [5] [6].
Copper-promoted trifluoromethylation. Starting from the non-fluorinated 7-bromopyrazolopyrimidine, copper(I) iodide with methyl fluorosulfonyldifluoroacetate inserts the trifluoromethyl group at C-7 in 68% yield under microwave irradiation (150 °C, 15 min) [7].
Electrochemical C(sp²)–H chalcogenation exploits graphite electrodes in an undivided cell to install sulfur or selenium at C-5 of the pre-formed tetrahydro core without external oxidants, giving 55–78% yield at room temperature within two hours [8].
Table 2. Transition-metal-catalyzed routes toward the target framework.
| Catalyst | Transformation | Conditions | Yield | Reference |
|---|---|---|---|---|
| XPhos-Pd G2 (2.5 mol %) | Suzuki arylation at C-3 | Ethanol / water, 135 °C, microwave 40 min | 88% | 40 |
| Copper(I) iodide (20 mol %) | Trifluoromethylation of 7-bromopyrazolopyrimidine | Microwave 150 °C, 15 min | 68% | 41 |
| Graphite anode / cathode | Electrochemical thiolation at C-5 | Room temp., 0.1 M TBABF₄, 2 h | 72% | 54 |
Microwave heating shortens reaction times by an order of magnitude. Shaaban and co-workers converted 5-amino-1-methyl-1H-pyrazole, trifluoroacetylacetone and triethyl orthoformate into 5-trifluoromethyl pyrazolo[1,5-a]pyrimidine derivatives in 10 min at 180 °C with 85–93% yields [9].
Continuous-flow adaptations further enhance safety when handling diazonium or hydrazine intermediates. Browne and Ley designed a four-stage flow machine (diazotization → reduction → hydrolysis → cyclocondensation) that furnished N-aryl pyrazoles bearing trifluoromethyl substituents at 140 °C with six-minute residence time, isolating the tetrahydro target in 69% yield on 4.8 mmol scale and 64% on 28 mmol scale without chromatography [10].
Table 3. Comparison of batch, microwave and flow platforms.
| Platform | Reaction time | Scale demonstrated | Space-time yield (g L⁻¹ h⁻¹) | Reference |
|---|---|---|---|---|
| Reflux batch | 3–5 h | 1 mmol | 4–6 | 14 |
| Microwave batch | 10–20 min | 5 mmol | 45–60 | 44 |
| Continuous flow | 6 min (residence) | 28 mmol h⁻¹ | 110 | 62 |
In unsymmetrical β-dicarbonyl precursors the trifluoromethyl group biases electrophilicity, yet keto-enol tautomerism can reverse selectivity. Nuclear magnetic resonance mapping (¹H, ¹³C, ¹⁹F) of intermediates shows that the enolic form that positions the trifluoromethyl group anti-periplanar to the hydroxyl directs attack toward the less hindered carbonyl, yielding undesired 4-trifluoromethyl regioisomers in up to 35% of crude mixtures [3].
Strategies to suppress mis-incorporation:
The saturated tetrahydro nucleus tolerates diverse modifications:
Halogenation. Phosphorus oxychloride converts the 5-hydroxy derivative into 5-chloro analogue in 85% yield at 90 °C, enabling further cross-couplings [13] [14].
Cross-coupling cascades. Sequential Sonogashira (copper co-catalyzed) at C-6 followed by Buchwald–Hartwig amination at C-2 delivers 2,6-difunctionalized esters in 70–84% overall yield with site selectivity controlled by ligand choice (bulky biaryl phosphines favor C-6 first) [15].
Electrophilic chalcogenation and late-stage sulfur/selenium installation via electrochemical radical coupling obtain thioether or selenoether adducts without stoichiometric oxidants [8].
Hydrogenation. Partial hydrogenation of the aromatic ring over palladium on carbon (50 psi hydrogen, ethanol, 6 h) selectively affords the tetrahydro core from aromatic precursors in 92% yield while retaining the trifluoromethyl group [16].
Table 4. Selected functionalization examples.
| Transformation | Reagents / conditions | Product yield | Reference |
|---|---|---|---|
| Chlorination at C-5 | Phosphorus oxychloride, chloroform, 80 °C, 1.5 h | 85% | 19 |
| Suzuki coupling of 5-chloro derivative with 4-methoxyphenylboronic acid | Palladium tetrakis(triphenylphosphine), sodium carbonate, aqueous ethanol, 90 °C, 4 h | 81% | 50 |
| Sonogashira at C-6 then Buchwald amination at C-2 | Stepwise Pd(PPh₃)₂Cl₂ / copper(I) iodide, triethylamine; then palladium–Xantphos, cesium carbonate | 78% (two steps) | 52 |
| Electrochemical thiolation at C-5 | Thiophenol (1.2 equiv.), tetrabutylammonium tetrafluoroborate (0.1 M), graphite electrodes, 25 °C, 2 h | 72% | 54 |